6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is an organic compound with the molecular formula C11H14N2O3 It features a nicotinamide core substituted with a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves the reaction of nicotinamide with tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tetrahydro-2H-pyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran-4-yloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological processes through its interaction with key proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-((tetrahydro-2H-pyran-2-yl)oxy)nicotinamide
- 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde
- 6-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carboxaldehyde
Uniqueness
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yloxy group provides steric and electronic effects that can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-11(14)8-1-2-10(13-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMUXJGNLNTTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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